molecular formula C21H23F3N4O3 B2552099 2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2415587-00-5

2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No.: B2552099
CAS No.: 2415587-00-5
M. Wt: 436.435
InChI Key: LGBTWVSTDFWEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound characterized by its unique structural features This compound contains a dimethoxyphenyl group, a trifluoromethyl-substituted pyrimidine ring, and an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves multiple steps, typically starting with commercially available starting materials. The synthetic route may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the preparation of the 3,4-dimethoxyphenyl moiety through reactions such as methylation of catechol derivatives.

    Synthesis of the Pyrimidine Ring: The trifluoromethyl-substituted pyrimidine ring can be synthesized using methods like nucleophilic substitution or cyclization reactions involving appropriate precursors.

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This step may involve cyclization reactions to form the octahydropyrrolo[3,4-c]pyrrole ring system.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to obtain the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrole ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the pyrimidine ring or other reducible functional groups within the molecule.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structural features make it a potential candidate for studying biological interactions and pathways, particularly those involving pyrimidine and pyrrole derivatives.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways or receptors.

    Industry: Its chemical properties make it suitable for use in various industrial applications, such as the development of new polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. For example, the pyrimidine ring may interact with nucleotide-binding sites, while the pyrrole ring may engage in hydrogen bonding or hydrophobic interactions with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one stands out due to its unique combination of structural features. Similar compounds include:

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the pyrimidine and pyrrole rings.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound contains a similar pyrimidine ring but differs in the substitution pattern and additional functional groups.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the pyridine ring but differs in the substituents and overall structure.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-30-16-4-3-13(7-17(16)31-2)8-19(29)27-9-14-11-28(12-15(14)10-27)20-25-6-5-18(26-20)21(22,23)24/h3-7,14-15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBTWVSTDFWEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.